molecular formula C13H14S B8719064 2,3-Dimethyl-5-benzylthiophene CAS No. 250609-29-1

2,3-Dimethyl-5-benzylthiophene

Cat. No. B8719064
CAS RN: 250609-29-1
M. Wt: 202.32 g/mol
InChI Key: BIHYFOLIQODFPD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-benzylthiophene is a useful research compound. Its molecular formula is C13H14S and its molecular weight is 202.32 g/mol. The purity is usually 95%.
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properties

CAS RN

250609-29-1

Product Name

2,3-Dimethyl-5-benzylthiophene

Molecular Formula

C13H14S

Molecular Weight

202.32 g/mol

IUPAC Name

5-benzyl-2,3-dimethylthiophene

InChI

InChI=1S/C13H14S/c1-10-8-13(14-11(10)2)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI Key

BIHYFOLIQODFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)CC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure in Example 5, step 1 using 2,3-dimethylthiophene (5.00 g, 44.6 mmol), 2.5M BuLi/hexanes (17.9 mL, 44.6 mmol) and benzyl bromide (5.30 mL, 44.6 mmol) in THF (44.6 mL). Purification on Biotage KP-Sil eluting with 1% EtOAc/pet ether gave 6.96 g (77%) of the title compound as an oil. 1H NMR (DMSO-d6) δ2.01 (s, 3H), 2.21 (s, 3H), 3.98 (s, 2H), 6.58 (s, 1H), 7.18-7.37 (m, 5H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
BuLi hexanes
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
44.6 mL
Type
solvent
Reaction Step Four
Yield
77%

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (50 mL) was added dropwise over a 60 minute period to a stirred, 0° C. suspension of 4,5-dimethylthiophene-2-yl-(phenyl)-methanol (7.7 g, 35.3 mmol), sodium borohydride (6.67 g, 177 mmol) and ether (600 mL). After an additional 1.5 hours the reaction mixture was added to 10% aqueous sodium hydroxide (600 mL) and stirred for 30 minutes. The layers were separated and the ether phase was washed with 10% aqueous sodium hydroxide, brine and dried (magnesium sulfate). The ether phase was concentrated to provide the title compound as a an oil (6.73 g, 94%): NMR (CDCl3); δ7.33-7.19 (m, 5H), 6.47 (s, 1H), 4.03 (s, 2H), 2.27 (2, 3H), 2.06 (s, 2H); MS (EI) (M+) 202 (45%, MI).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods III

Procedure details

Trifluoroacetic acid (50 mL) was added dropwise over a 60 minute period to a stirred, 0° C. suspension of 4, 5-dimethylthiophene-2-yl-(phenyl)-methanol (7.7 g, 35.3 mmol), sodium borohydride (6.67 g, 177 mmol) and ether (600 mL). After an additional 1.5 hours the reaction mixture was added to 10% aqueous sodium hydroxide (600 mL) and stirred for 30 minutes. The layers were separated and the ether phase was washed with 10% aqueous sodium hydroxide, brine and dried (magnesium sulfate). The ether phase was concentrated to provide the tide compound as a an oil (6.73 g, 94%): NMR (CDCl3); δ 7.33-7.19 (m, 5H), 6.47 (s, 1H), 4.03 (s, 2H), 2.27 (2,3H), 2.06 (s, 2H); MS (EI) (M+) 202 (45%, MI).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the procedure in Example 5, step 1 using 2,3-dirnethylthiophene (5.00 g, 44.6 mmol), 2.5M BuLi/hexanes (17.9 mL, 44.6 mmol) and benzyl bromide (5.30 mL, 44.6 mmol) in THF (44.6 mL). Purification on Biotage KP-Sil eluting with 1% EtOAc/pet ether gave 6.96 g (77%) of the tide compound as an oil. 1H NMR (DMSO-d6) δ2.01 (s, 3 H), 2.21 (s, 3 H), 3.98 (s, 2 H), 6.58 (s, 1 H), 7.18-7.37 (m, 5 H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
BuLi hexanes
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
44.6 mL
Type
solvent
Reaction Step Four

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